3-(2H-1,2,3-triazol-2-yl)propanenitrile

Physicochemical Properties Drug Discovery ADME Prediction

Sensitive catalytic reactions and multi-step syntheses require building blocks with uncompromised purity to avoid side reactions and catalyst poisoning. 3-(2H-1,2,3-triazol-2-yl)propanenitrile (CAS 4320-93-8) directly addresses this challenge. - Achieves 98% purity, minimizing isomeric impurities that compromise Pd-catalyzed cross-couplings or CuAAC click chemistry yields. - Its N2-regioisomeric structure (LogP -0.461 vs -0.838 for the N1 analog) provides a quantifiable lipophilicity advantage, enhancing oral bioavailability in drug candidate design. - The 2H-triazole NH hydrogen-bond donor enables directed self-assembly for MOFs, HOFs, and supramolecular polymers, a function absent in N1-substituted triazoles. Researchers gain experimental reproducibility; procurement managers secure a reliable, high-grade intermediate ready for global shipping.

Molecular Formula C5H6N4
Molecular Weight 122.13 g/mol
CAS No. 4320-93-8
Cat. No. B1285725
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(2H-1,2,3-triazol-2-yl)propanenitrile
CAS4320-93-8
Molecular FormulaC5H6N4
Molecular Weight122.13 g/mol
Structural Identifiers
SMILESC1=NN(N=C1)CCC#N
InChIInChI=1S/C5H6N4/c6-2-1-5-9-7-3-4-8-9/h3-4H,1,5H2
InChIKeyIHKCPSCMGQIIOH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(2H-1,2,3-triazol-2-yl)propanenitrile (CAS 4320-93-8) Procurement Guide: Key Specifications, Physicochemical Properties, and Comparator Analysis


3-(2H-1,2,3-triazol-2-yl)propanenitrile (CAS 4320-93-8) is a heterocyclic building block featuring a 2H-1,2,3-triazole core linked to a propanenitrile chain . Its structure, which includes both a nitrile group and a nitrogen-rich triazole ring, enables its use in the synthesis of pharmaceuticals, agrochemicals, and advanced materials . Physicochemical properties, including a predicted density of 1.2±0.1 g/cm³ and a boiling point of 305.8±44.0 °C, are established . The compound is commercially available with purities ranging from 95% to 98% . This guide provides a quantitative, evidence-based comparison against its closest analogs to support scientific and procurement decision-making.

Why 3-(2H-1,2,3-triazol-2-yl)propanenitrile Cannot Be Substituted by Other Triazole-Nitrile Analogs: A Quantitative Physicochemical and Regioisomeric Rationale


Simple substitution of 3-(2H-1,2,3-triazol-2-yl)propanenitrile with its N1-regioisomer, 3-(1H-1,2,3-triazol-1-yl)propanenitrile, or with 1,2,4-triazole analogs is not chemically valid due to significant differences in key physicochemical parameters and synthetic accessibility. As shown in Section 3, the N2-regioisomer exhibits a measurably different lipophilicity (ΔLogP ≈ 0.38) and a distinct hydrogen-bonding capacity that directly impact its behavior in both biological assays and synthetic transformations [1][2]. Furthermore, vendors offer the compound at a higher standard purity (98%) compared to common generic grades (95%), making it a more reliable starting material for critical applications . These quantifiable differences underscore the necessity of specifying this exact compound to ensure experimental reproducibility and achieve desired outcomes.

Quantitative Differentiation Guide: 3-(2H-1,2,3-triazol-2-yl)propanenitrile vs. Closest Analogs


Lipophilicity Differentiation: Measured LogP Difference Between N2 and N1 Regioisomers

The lipophilicity of 3-(2H-1,2,3-triazol-2-yl)propanenitrile (N2 isomer) is quantitatively distinct from its N1-regioisomer, 3-(1H-1,2,3-triazol-1-yl)propanenitrile. As per Chembase data, the N2 isomer exhibits a LogP of -0.461, while the N1 isomer has a LogP of -0.838 [1][2]. This difference of 0.377 log units indicates that the N2-regioisomer is approximately 2.4 times more lipophilic, which can influence membrane permeability, solubility, and off-target binding profiles in medicinal chemistry programs.

Physicochemical Properties Drug Discovery ADME Prediction

Purity Specification Advantage: Higher Commercially Available Purity for N2 Regioisomer

The N2 regioisomer, 3-(2H-1,2,3-triazol-2-yl)propanenitrile, is commercially available at a minimum purity of 98% from suppliers such as Leyan , whereas the N1 regioisomer is commonly supplied at a minimum purity of 95% . This 3% absolute difference in purity reduces the potential for unknown impurities to interfere with sensitive catalytic reactions or biological assays, thereby enhancing experimental reproducibility and lowering purification costs.

Chemical Procurement Quality Control Synthetic Reliability

Hydrogen-Bonding Capability: Class-Level Distinction of 2H-1,2,3-Triazole Core

Compounds bearing the 2H-1,2,3-triazole core, such as 3-(2H-1,2,3-triazol-2-yl)propanenitrile, possess an NH proton capable of participating in hydrogen bonding. This is a key differentiator from N1-substituted 1,2,3-triazole analogs, which lack this hydrogen-bond donor functionality. Studies on related 2H-triazole systems demonstrate that this NH proton can form stabilizing hydrogen bonds, e.g., with carbonyl oxygens (distance ~2.02 Å), which can influence supramolecular assembly and ligand-target interactions [1].

Supramolecular Chemistry Ligand Design Crystal Engineering

Regioselective Synthetic Accessibility: Preferential Formation of N2-Substituted Triazoles

Recent advances in regioselective synthesis demonstrate that N2-substituted 1,2,3-triazoles, like 3-(2H-1,2,3-triazol-2-yl)propanenitrile, can be preferentially accessed over their N1 counterparts. A cascade sequence involving [3+2] cycloaddition, 1,2-acyl migration, and hydrolysis produces 2H-1,2,3-triazoles via the regioselective formation of N2-carboxyalkylated triazoles [1]. This method provides a strategic advantage for obtaining the N2 isomer in high regioisomeric purity, which is often challenging via classical alkylation routes that yield mixtures.

Synthetic Methodology Click Chemistry Regioselective Synthesis

Optimized Application Scenarios for 3-(2H-1,2,3-triazol-2-yl)propanenitrile Based on Quantified Differentiators


Medicinal Chemistry: Lead Optimization Requiring Specific Lipophilicity and Hydrogen-Bonding

When designing drug candidates where a balance of lipophilicity and specific binding interactions is critical, 3-(2H-1,2,3-triazol-2-yl)propanenitrile offers a quantifiable advantage. Its LogP of -0.461 positions it in a more favorable range for oral bioavailability compared to the more hydrophilic N1 regioisomer (LogP = -0.838) [1]. Furthermore, the presence of an NH hydrogen-bond donor on the triazole core [2] enables specific interactions with target proteins that are not possible with N1-substituted analogs. This compound is therefore ideal for fragment-based drug discovery or as a building block for constructing focused libraries where subtle changes in physicochemical properties translate to significant biological outcomes.

High-Reproducibility Chemical Synthesis and Catalysis

For sensitive catalytic reactions or multi-step syntheses where impurity profiles can drastically affect yields and selectivity, the 98% purity grade of 3-(2H-1,2,3-triazol-2-yl)propanenitrile provides a distinct advantage over standard 95% purity materials . The higher purity minimizes side reactions and ensures consistent performance, particularly in reactions like palladium-catalyzed cross-couplings or copper-catalyzed azide-alkyne cycloadditions (CuAAC) where trace metal or isomeric impurities can poison catalysts. This makes the compound a preferred building block for process chemistry and the synthesis of complex molecular architectures.

Supramolecular and Materials Chemistry

The intrinsic hydrogen-bonding capacity of the 2H-1,2,3-triazole core in this compound makes it a valuable monomer for constructing supramolecular polymers and coordination networks. The NH proton can engage in robust intermolecular interactions, as demonstrated in crystal engineering studies of related 2H-triazoles [2]. This property is absent in N1-substituted triazoles, which lack a hydrogen-bond donor. Therefore, 3-(2H-1,2,3-triazol-2-yl)propanenitrile is uniquely suited for applications requiring directed self-assembly, such as the fabrication of metal-organic frameworks (MOFs), stimuli-responsive materials, or hydrogen-bonded organic frameworks (HOFs).

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